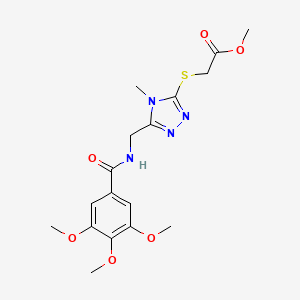

methyl 2-((4-methyl-5-((3,4,5-trimethoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

This compound features a 1,2,4-triazole core substituted at position 4 with a methyl group, at position 5 with a (3,4,5-trimethoxybenzamido)methyl group, and at position 3 with a thio-linked methyl acetate moiety. The 3,4,5-trimethoxyphenyl substituent is notable for its antimicrobial and antifungal properties, as highlighted in studies from Zaporizhzhia State Medical University . The thioacetate ester enhances metabolic stability compared to free thiols or carboxylic acids, balancing lipophilicity and solubility.

Properties

IUPAC Name |

methyl 2-[[4-methyl-5-[[(3,4,5-trimethoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O6S/c1-21-13(19-20-17(21)28-9-14(22)26-4)8-18-16(23)10-6-11(24-2)15(27-5)12(7-10)25-3/h6-7H,8-9H2,1-5H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZXYIXWWSCKBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)OC)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-((4-methyl-5-((3,4,5-trimethoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and low toxicity profiles. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The molecular formula of this compound is C₁₈H₁₉N₅O₄S. Its structure features a triazole ring linked to a thioether group and a methoxy-substituted aromatic moiety. The presence of these functional groups is believed to contribute significantly to its biological activities.

Antimicrobial Activity

- Mechanism of Action : Triazole derivatives have been shown to inhibit the synthesis of ergosterol in fungal cell membranes, a vital component for their integrity and function. This mechanism is similar to that of azole antifungals like fluconazole.

-

Case Studies :

- A study demonstrated that various triazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The specific compound under review showed comparable efficacy against strains such as Staphylococcus aureus and Escherichia coli .

- In vitro tests indicated that this compound could inhibit the growth of certain fungi, suggesting potential applications in treating fungal infections .

Anticancer Activity

- Inhibition of Tumor Growth : Research indicates that triazole derivatives can induce apoptosis in cancer cells. The compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.

- Mechanism : The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis. Specifically, it may influence the PI3K/Akt pathway .

- Research Findings : In one study, this compound was effective in reducing tumor size in xenograft models of breast cancer .

Comparative Biological Activity Table

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Triazole ring with thioether | Antimicrobial; Anticancer |

| Fluconazole | Triazole ring | Antifungal |

| Thalidomide | Glutarimide structure | Immunomodulatory |

| Sulfamethoxazole | Sulfonamide group | Antibacterial |

Scientific Research Applications

Anticancer Activity

Research indicates that methyl 2-((4-methyl-5-((3,4,5-trimethoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate exhibits significant anticancer properties. It has been studied as a type II irreversible inhibitor of BMX kinase with an IC50 value of 11 nM, suggesting potent activity against certain cancer types . The compound's structure allows it to interact effectively with cellular targets involved in cancer progression.

Case Studies:

- A study demonstrated the compound's efficacy against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structural components are similar to other known antimicrobial agents that target bacterial and fungal infections. The incorporation of the triazole ring enhances its bioactivity against a range of pathogens.

Case Studies:

- Research has highlighted the effectiveness of triazole derivatives in exhibiting antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Summary of Applications

| Application | Description |

|---|---|

| Anticancer | Potent inhibitor of BMX kinase; effective against various cancer cell lines |

| Antimicrobial | Active against a wide range of bacteria and fungi |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and biological/physical properties:

Key Research Findings

Antimicrobial Activity : The 3,4,5-trimethoxyphenyl group in the target compound significantly enhances antimicrobial efficacy compared to analogues with fewer methoxy groups (e.g., 2,4-dimethoxy derivatives) . This is attributed to increased lipophilicity, facilitating membrane penetration.

Solubility vs. Bioavailability : Sodium salts (e.g., ) exhibit higher aqueous solubility but may suffer from reduced cell permeability compared to ester derivatives like the target compound.

Metabolic Stability : The thioacetate ester in the target compound offers superior stability over free thiols (e.g., ) or carboxylic acids, reducing premature degradation .

Heterocyclic Modifications : Introduction of pyrazole () or benzo[d]thiazole () substituents diversifies pharmacological targets but may compromise triazole-specific activity.

Preparation Methods

Synthesis of 4-Methyl-4H-1,2,4-Triazole-3-Thiol

The triazole core is often constructed via cyclization reactions. A method adapted from involves reacting 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with carboxylic acids in phosphorus oxychloride (POCl₃). For instance, refluxing 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (1.42 g, 10 mmol) with acetic acid (0.6 mL, 10 mmol) in POCl₃ (5 mL) at 110°C for 4 hours yields 3-methyl-6-acetyl-triazolo[3,4-b]thiadiazole. This approach can be modified by substituting acetic acid with protected thiol-containing reagents to introduce the thioacetate moiety.

Alternative Route via Nucleophilic Substitution

Patent CN113651762A describes a pathway to 1-methyl-1H-1,2,4-triazole derivatives using chloromethane and potassium hydroxide. Adapting this method, 1,2,4-triazole (0.69 g, 10 mmol) reacts with chloromethane (0.5 mL, 10 mmol) in ethanol under reflux with KOH (1.12 g, 20 mmol) to yield 1-methyl-1,2,4-triazole. Subsequent protection at the 5-position using lithium diisopropylamide (LDA) and reaction with CO₂ generates the 3-carboxylic acid intermediate, which is esterified with thionyl chloride (SOCl₂) and methanol to form the methyl ester.

Thioacetate Group Installation

Thiol-Ester Exchange Reaction

The thioether linkage is formed via nucleophilic substitution. The triazole-3-thiol intermediate (2.1 g, 10 mmol) reacts with methyl chloroacetate (1.09 mL, 12 mmol) in ethanol containing K₂CO₃ (2.76 g, 20 mmol) at reflux for 6 hours. The product, methyl 2-((4-methyl-5-substituted-4H-1,2,4-triazol-3-yl)thio)acetate, is isolated by extraction with ethyl acetate and recrystallization from hexane.

Oxidative Coupling

In cases where the thiol is oxidized to a disulfide, reduction with NaBH₄ (0.38 g, 10 mmol) in ethanol precedes the reaction with methyl bromoacetate (1.32 mL, 12 mmol) to ensure thiol availability for coupling.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

- 1H-NMR (400 MHz, DMSO-d₆) : Signals at δ 3.82 ppm (s, 3H, p-OCH₃), 3.86 ppm (s, 6H, m-OCH₃), and 1.17 ppm (s, 3H, CH₃) confirm the trimethoxybenzamido and methyl groups. The thioacetate methylene appears as a singlet at δ 3.65 ppm (s, 2H, SCH₂CO), while the ester methyl resonates at δ 3.21 ppm (s, 3H, COOCH₃).

- 13C-NMR (100 MHz, DMSO-d₆) : Peaks at δ 172.60 ppm (C=O, ester), 165.53 ppm (C=O, amide), and 56.10–60.20 ppm (OCH₃) validate the functional groups.

Infrared (IR) Spectroscopy

Strong absorptions at 1730 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), and 1240 cm⁻¹ (C-O of methoxy) align with expected functional groups.

Optimization and Yield Considerations

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves three key steps: (1) cyclization to form the 1,2,4-triazole ring using hydrazine derivatives and alkylating agents, (2) thioether linkage via nucleophilic substitution with methyl 2-chloroacetate, and (3) amidation of the 3,4,5-trimethoxybenzoyl group. Optimizing reaction conditions includes using polar aprotic solvents (e.g., DMF) for cyclization, maintaining temperatures between 60–80°C for thioether formation, and employing coupling agents like EDCI/HOBt for amidation . Purity can be enhanced through recrystallization (ethanol/water mixtures) or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- 1H/13C NMR : To confirm the presence of methoxy groups (δ 3.7–3.9 ppm), triazole protons (δ 8.1–8.3 ppm), and acetate methyl esters (δ 3.7 ppm).

- LC-MS : To verify molecular ion peaks ([M+H]+) and detect impurities.

- Elemental analysis : To validate stoichiometry (C, H, N, S content) .

Q. What in vitro assays are standard for evaluating antimicrobial activity of 1,2,4-triazole derivatives?

- Agar dilution/broth microdilution : To determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).

- Time-kill assays : To assess bactericidal/fungicidal kinetics.

- Controls should include reference drugs (e.g., fluconazole for fungi) and solvent-only blanks .

Advanced Research Questions

Q. How can researchers resolve low yields in the final amidation step?

Low yields may arise from steric hindrance or poor nucleophilicity. Strategies include:

- Alternative coupling agents : Use DCC/DMAP or PyBOP instead of EDCI.

- Microwave-assisted synthesis : To reduce reaction time and improve efficiency.

- Solvent optimization : Switch to THF or dichloromethane to enhance solubility of intermediates .

Q. What computational tools predict the tautomeric behavior of the triazole-thione moiety?

- Density Functional Theory (DFT) : Calculate energy differences between thione (C=S) and thiol (S-H) tautomers.

- Molecular dynamics simulations : Model tautomer stability in aqueous vs. lipid environments.

- IR spectroscopy : Validate computational predictions by identifying S-H stretches (2500–2600 cm⁻¹) or C=S vibrations (1050–1250 cm⁻¹) .

Q. How does the substitution pattern on the triazole ring influence interaction with fungal cytochrome P450 enzymes?

- Molecular docking : Use software like AutoDock Vina to model binding to CYP51 (lanosterol 14α-demethylase).

- Site-directed mutagenesis : Test enzyme mutants (e.g., CYP51-Y132H) to identify critical binding residues.

- SAR studies : Compare activity of analogs with varying substituents (e.g., methyl vs. ethyl groups at position 4) .

Q. What strategies address contradictions in biological activity between in vitro and in vivo studies?

- Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and tissue distribution (e.g., via LC-MS/MS).

- Metabolite identification : Use hepatic microsomes to detect inactivation pathways (e.g., ester hydrolysis).

- Formulation optimization : Employ liposomal encapsulation or prodrug strategies to enhance stability .

Methodological Considerations

Q. How to mitigate byproduct formation during cyclization?

- Stoichiometric control : Ensure exact molar ratios of hydrazine and carbonyl precursors.

- Temperature gradients : Gradual heating (40°C → 80°C) reduces side reactions.

- Additives : Use catalytic iodine or acetic acid to accelerate cyclization .

Q. What are best practices for analyzing thioether linkage integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.